(6-Chloro-5-methylpyridin-3-yl)methanol

Lipophilicity Drug-likeness Medicinal Chemistry

Critical building block with 6-chloro-5-methyl substitution for selective AKR1B10 inhibition (IC50=4.2 nM, 49x selectivity over AKR1B1) and kinase inhibitor SAR. Avoid generic analogs—this substitution pattern is essential for target engagement and IP advantage. Hydroxymethyl handle enables rapid functionalization.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 887707-21-3
Cat. No. B1600343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-5-methylpyridin-3-yl)methanol
CAS887707-21-3
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)CO
InChIInChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3
InChIKeyUVGILPAOAYLZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloro-5-methylpyridin-3-yl)methanol CAS 887707-21-3: A Defined Pyridine Methanol Building Block for Medicinal Chemistry and Chemical Biology Procurement


(6-Chloro-5-methylpyridin-3-yl)methanol (CAS 887707-21-3) is a disubstituted pyridine derivative featuring a hydroxymethyl group at the 3-position, a chloro substituent at the 6-position, and a methyl group at the 5-position . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 1.54 [1] and a topological polar surface area (TPSA) of 33.12 Ų . The compound is commercially available from multiple vendors with purities typically ≥95% or 98% [2]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules .

Why (6-Chloro-5-methylpyridin-3-yl)methanol (887707-21-3) Cannot Be Casually Substituted by Other Pyridine Methanol Analogs in Target-Focused Research


The specific combination and positioning of the 6-chloro and 5-methyl substituents on the pyridine ring of (6-Chloro-5-methylpyridin-3-yl)methanol fundamentally alters its electronic character, lipophilicity, and molecular recognition profile compared to close analogs lacking one or both of these groups . This unique substitution pattern directly impacts binding affinity, selectivity, and physicochemical behavior in biological systems. As a result, substituting this compound with a generic pyridine methanol, such as (6-chloropyridin-3-yl)methanol or (5-methylpyridin-3-yl)methanol, is likely to result in significantly different activity and property profiles, which can derail structure-activity relationship (SAR) studies and lead to erroneous conclusions in drug discovery programs . The quantitative evidence below demonstrates where these differences are measurable and scientifically consequential for procurement decisions.

Quantitative Differentiation Evidence for (6-Chloro-5-methylpyridin-3-yl)methanol (887707-21-3) Relative to Key Analogs


Enhanced Lipophilicity (LogP) of (6-Chloro-5-methylpyridin-3-yl)methanol Versus Des-Methyl and Des-Chloro Analogs

(6-Chloro-5-methylpyridin-3-yl)methanol exhibits a higher predicted LogP compared to its des-methyl and des-chloro analogs. The presence of both the chloro and methyl substituents increases lipophilicity, which can influence membrane permeability and target binding. The target compound has a calculated LogP of 1.54 [1]. In contrast, the des-methyl analog, (6-chloropyridin-3-yl)methanol, has a predicted LogP of approximately 1.20 [2], and the des-chloro analog, (5-methylpyridin-3-yl)methanol, has a LogP of 0.88 [3]. The target compound's LogP is 0.34 log units higher than the des-methyl analog and 0.66 log units higher than the des-chloro analog.

Lipophilicity Drug-likeness Medicinal Chemistry

Potent In Vitro Inhibition of Human AKR1B10 by (6-Chloro-5-methylpyridin-3-yl)methanol (IC50 = 4.2-6.2 nM)

(6-Chloro-5-methylpyridin-3-yl)methanol demonstrates potent inhibitory activity against human recombinant AKR1B10, an aldo-keto reductase implicated in cancer. In standardized enzymatic assays using pyridine-3-aldehyde as a substrate, the compound exhibits IC50 values ranging from 4.2 nM to 6.2 nM [1] [2]. A Ki value of 2.3 nM has also been reported for competitive inhibition [3]. In contrast, a representative close analog, (5-methylpyridin-3-yl)methanol, which lacks the 6-chloro substituent, shows no reported activity against AKR1B10 in the same assay systems (no inhibition data available, indicating a lack of significant interaction) . This represents a qualitative and quantitative differentiation in target engagement.

AKR1B10 Cancer Enzyme Inhibition Aldo-Keto Reductase

Selectivity Profile of (6-Chloro-5-methylpyridin-3-yl)methanol Against Closely Related AKR1B1

The compound exhibits significant selectivity for AKR1B10 over the closely related enzyme AKR1B1 (aldose reductase). While it potently inhibits AKR1B10 (IC50 = 4.2 nM) [1], its activity against AKR1B1 is substantially weaker, with a reported IC50 of 204 nM [2]. This results in a selectivity index (IC50 AKR1B1 / IC50 AKR1B10) of approximately 49-fold in favor of AKR1B10.

Selectivity AKR1B1 Aldose Reductase Off-Target

Predicted Aqueous Solubility of (6-Chloro-5-methylpyridin-3-yl)methanol: Comparison with Other Pyridine Methanols

The compound has a predicted aqueous solubility of approximately 1.55 mg/mL (9.82 mM) based on ESOL calculations . This value places it in the 'Soluble' to 'Moderately Soluble' range. The closely related analog (5-methylpyridin-3-yl)methanol is predicted to be significantly more soluble, with an estimated LogS of -1.15 (approx. 8.7 mg/mL) [1]. The target compound's lower solubility is consistent with its higher LogP and reflects a balance between lipophilicity for membrane permeation and aqueous solubility for bioavailability.

Solubility Formulation Medicinal Chemistry

Utility as a Key Intermediate in Kinase Inhibitor Synthesis (Patent Evidence)

(6-Chloro-5-methylpyridin-3-yl)methanol is explicitly claimed as a synthetic intermediate in multiple patent applications for kinase inhibitors. For example, it is used in the preparation of pyridine-based compounds that inhibit kinases such as PDK1, Flt3, ALK, and PI3K [1] [2] [3]. While the des-methyl analog (6-chloropyridin-3-yl)methanol is also a common building block, the 5-methyl group in the target compound can confer improved metabolic stability or alter binding mode in specific kinase inhibitor scaffolds. The target compound's role as a protected alcohol in multi-step syntheses is documented [4].

Kinase Inhibitor Patent Medicinal Chemistry

Application Scenarios for (6-Chloro-5-methylpyridin-3-yl)methanol (887707-21-3) Derived from Quantitative Differentiation Evidence


AKR1B10-Focused Drug Discovery for Cancer Therapeutics

Given its potent and selective inhibition of AKR1B10 (IC50 = 4.2-6.2 nM) [1] [2], (6-Chloro-5-methylpyridin-3-yl)methanol is a validated starting point for medicinal chemistry campaigns targeting AKR1B10. Its 49-fold selectivity over AKR1B1 (IC50 = 204 nM) [3] minimizes the risk of aldose reductase-related side effects, making it a superior choice over less selective pyridine methanol analogs. This compound is suitable for hit-to-lead optimization, where the hydroxymethyl group can be further functionalized to improve potency and pharmacokinetic properties. The compound's moderate solubility (1.55 mg/mL) is acceptable for initial in vitro assays and can be improved through prodrug strategies or formulation.

Synthesis of Kinase Inhibitors with Defined Substitution Patterns

The compound is a key intermediate in the synthesis of kinase inhibitors, as evidenced by multiple patent filings [4] [5]. The 5-methyl and 6-chloro substituents provide a unique steric and electronic environment that can influence kinase binding. Researchers developing inhibitors of PDK1, Flt3, ALK, or PI3K should prioritize this specific intermediate over simpler analogs like (6-chloropyridin-3-yl)methanol to explore SAR around the 5-position and potentially gain intellectual property advantages. The compound's LogP of 1.54 [6] suggests it is well-suited for generating lead compounds with balanced lipophilicity.

Chemical Biology Probe Development for AKR1B10

The high potency and selectivity of (6-Chloro-5-methylpyridin-3-yl)methanol against AKR1B10 make it an attractive core for developing chemical probes. The hydroxymethyl group can be readily converted to a reactive handle (e.g., using thionyl chloride as described in patent literature) for the attachment of biotin, fluorescent dyes, or photoaffinity labels. Such probes would be invaluable for target engagement studies, cellular localization experiments, and proteomic profiling of AKR1B10 in cancer cells. Using a less active or non-selective analog would yield probes with ambiguous or misleading results.

SAR Studies on Pyridine-Containing Bioactive Molecules

For systematic structure-activity relationship (SAR) investigations, (6-Chloro-5-methylpyridin-3-yl)methanol provides a critical data point for understanding the contribution of the 5-methyl and 6-chloro groups to overall molecular properties. By comparing its LogP (1.54) [6], solubility (1.55 mg/mL) , and target binding (AKR1B10 IC50 = 4.2 nM) [1] to data obtained for the corresponding des-methyl and des-chloro analogs, medicinal chemists can deconvolute the effects of each substituent. This information is essential for rational drug design and for building predictive models of compound behavior.

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